![molecular formula C12H6S8Te2 B14264675 2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) CAS No. 136374-11-3](/img/no-structure.png)
2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) is a complex organotellurium compound characterized by its unique structure featuring tellurium atoms and dithiolene ligands
Vorbereitungsmethoden
The synthesis of 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) typically involves the reaction of tellurium-containing precursors with dithiolene ligands under controlled conditions. One common synthetic route includes the use of tellurium tetrachloride and dithiolene ligands in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tellurium species.
Wissenschaftliche Forschungsanwendungen
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) include:
2,2’-{Disulfane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): This compound contains sulfur instead of tellurium and exhibits different chemical reactivity and biological activity.
2,2’-{Diselane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): This selenium-containing analogue has unique properties compared to the tellurium compound. The uniqueness of 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) lies in its tellurium content, which imparts distinct electronic and redox properties.
Eigenschaften
136374-11-3 | |
Molekularformel |
C12H6S8Te2 |
Molekulargewicht |
661.9 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)-4-[[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]ditellanyl]-1,3-dithiole |
InChI |
InChI=1S/C12H6S8Te2/c1-2-14-9(13-1)11-17-5-7(19-11)21-22-8-6-18-12(20-8)10-15-3-4-16-10/h1-6H |
InChI-Schlüssel |
ZEEZGDSCCTXJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C2SC=C(S2)[Te][Te]C3=CSC(=C4SC=CS4)S3)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.